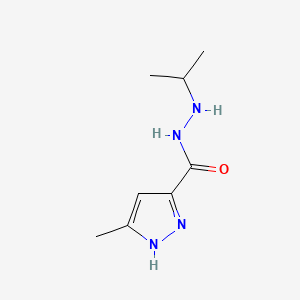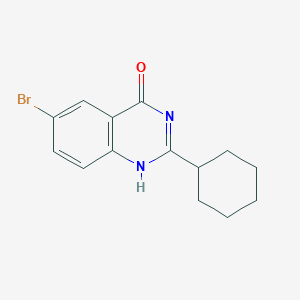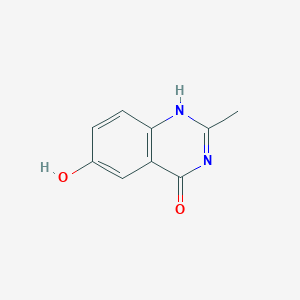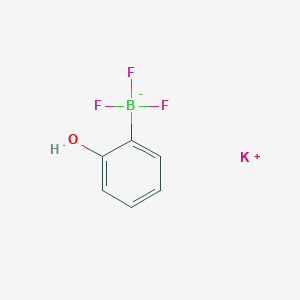![molecular formula C24H28O6 B7827479 3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate](/img/structure/B7827479.png)
3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate is a complex organic compound featuring unique structural elements. It's notable for its aromatic rings and acetate groups, commonly used in synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis typically begins with the preparation of the core indenyl structure, achieved through a Friedel-Crafts alkylation of 1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-indene.
Step 2: : Introduction of the acetyloxy and methoxy phenyl groups through electrophilic aromatic substitution reactions.
Step 3: : Esterification reactions to attach acetate groups to the phenyl rings. Conditions usually involve the use of anhydrous solvents and catalysts like aluminum chloride under reflux temperatures.
Industrial Production Methods
In an industrial setting, the synthesis scales up using continuous flow reactors for better yield and safety. Catalysts such as zeolites may replace traditional Lewis acids, while advanced solvent recovery systems enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be oxidized using reagents like potassium permanganate, leading to the formation of phenolic derivatives.
Reduction: : Lithium aluminum hydride can reduce the ester functionalities to alcohols.
Substitution: : Nucleophilic substitution reactions can replace acetate groups with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic conditions.
Reduction: : Lithium aluminum hydride, ether as solvent.
Substitution: : Sodium methoxide for transesterification.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Alcohols.
Substitution: : Methoxy derivatives.
Scientific Research Applications
This compound is utilized across multiple scientific disciplines:
Chemistry: : As a precursor in the synthesis of complex molecules.
Biology: : For studying cellular mechanisms due to its structural similarity to bioactive molecules.
Medicine: : Investigated for potential therapeutic effects, particularly in anti-inflammatory and analgesic drugs.
Industry: : Used in developing advanced materials with specific binding properties.
Mechanism of Action
The compound acts by interacting with various molecular targets:
Cell Membranes: : Alters membrane fluidity and permeability.
Enzymes: : Inhibits or activates specific enzymes through competitive binding.
Signaling Pathways: : Modulates signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
3-[4-(acetyloxy)-2-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate
3-[4-(acetyloxy)-3-ethoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate
3-[4-(hydroxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate
Highlighting Uniqueness
The presence of dual methoxy and acetyloxy groups at specific positions enhances its stability and bioactivity, setting it apart from other similar structures that lack these features.
Properties
IUPAC Name |
[4-(6-acetyloxy-3-ethyl-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-yl)-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c1-7-17-13(2)24(16-8-9-20(29-14(3)25)21(10-16)27-5)19-12-23(30-15(4)26)22(28-6)11-18(17)19/h8-13,17,24H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYNFIBJEKWEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C2=CC(=C(C=C12)OC)OC(=O)C)C3=CC(=C(C=C3)OC(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
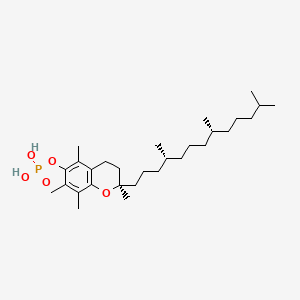
![[Amino-(4-bromophenyl)methylidene]azanium;chloride](/img/structure/B7827409.png)
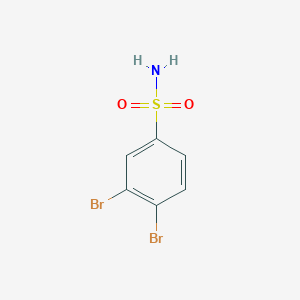
![4-amino-N-[(1R,3S,4R,5S)-5-amino-2-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B7827423.png)
![sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B7827426.png)
![2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetic acid](/img/structure/B7827433.png)
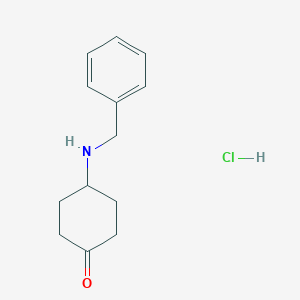
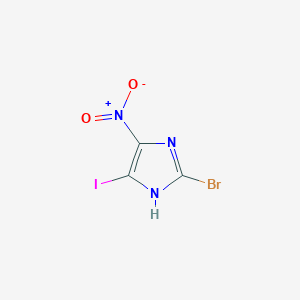
![(2S)-2-azaniumyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B7827454.png)
![2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-](/img/structure/B7827465.png)
